molecular formula C13H13N3O2S B2998466 6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706135-07-0

6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2998466
CAS No.: 1706135-07-0
M. Wt: 275.33
InChI Key: LAXAKFPBEDSTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel series of fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors .

Scientific Research Applications

Structural and Chemical Properties

The structural characteristics and chemical behaviors of pyrrolo[3,4-d]pyrimidine derivatives have been extensively studied. For instance, Chinnakali et al. (2007) elucidated the crystal structure of a related compound, highlighting its three-dimensional framework through hydrogen bonding, indicating potential for material science applications, such as molecular recognition or crystal engineering (Chinnakali et al., 2007).

Antitumor and Antiproliferative Effects

A significant area of research focuses on the antitumor and antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives. Bistrović et al. (2017) synthesized a series of mono- and bis-pyrrolo[2,3-d]pyrimidines, demonstrating selective inhibitory activities on various carcinoma cells, suggesting these compounds as potential therapeutic agents in cancer treatment (Bistrović et al., 2017). Similarly, Grivsky et al. (1980) reported the synthesis and antitumor activity of a pyrido[2,3-d]pyrimidine derivative, highlighting its potential as an inhibitor of mammalian dihydrofolate reductase and its efficacy against specific carcinomas (Grivsky et al., 1980).

Safety and Hazards

The safety data sheet for “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that similar compounds can inhibit certain kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them. This process, known as phosphorylation, can activate or deactivate the target proteins, leading to changes in cell behavior.

Biochemical Pathways

For instance, pyrimidine derivatives have been reported to have anticancer activity, potentially through their interaction with DNA and RNA due to their structural resemblance to nucleotide base pairs .

Pharmacokinetics

Similar compounds have shown moderate pharmacokinetic properties in vivo , suggesting that they may have acceptable bioavailability.

Result of Action

Related compounds have shown cytotoxic activities against various cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . For instance, some pyrrolopyrimidine derivatives have been reported to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death .

Cellular Effects

In cellular assays, certain pyrrolopyrimidine derivatives have displayed potent anti-necroptotic activity This suggests that 6-Tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s suggested that similar compounds can bind to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction could lead to the inhibition or activation of enzymes and changes in gene expression.

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-10-2-4-12(5-3-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAKFPBEDSTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.